N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide
Overview
Description
N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide: is an organic compound that features both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide typically begins with 2,5-dimethylaniline and 4-formylphenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: N-(2,5-dimethylphenyl)-2-(4-carboxyphenoxy)acetamide.
Reduction: N-(2,5-dimethylphenyl)-2-(4-hydroxymethylphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: This compound can be investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group could also participate in various chemical reactions, contributing to the compound’s reactivity and functionality.
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-2-(4-hydroxyphenoxy)acetamide: This compound differs by having a hydroxyl group instead of a formyl group.
N-(2,5-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a formyl group.
Uniqueness: N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a versatile intermediate for the synthesis of various derivatives with diverse applications.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-4-13(2)16(9-12)18-17(20)11-21-15-7-5-14(10-19)6-8-15/h3-10H,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJTDGVZISAIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222714 | |
Record name | N-(2,5-Dimethylphenyl)-2-(4-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553639-03-5 | |
Record name | N-(2,5-Dimethylphenyl)-2-(4-formylphenoxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553639-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,5-Dimethylphenyl)-2-(4-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.